molecular formula C25H30N4O6 B2819669 N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351599-66-0

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2819669
CAS No.: 1351599-66-0
M. Wt: 482.537
InChI Key: DOXIGDFZNGWLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a benzimidazole-derived compound featuring a piperidine-carboxamide backbone and a phenoxymethyl substituent. The oxalate counterion enhances its solubility and bioavailability, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-ethyl-4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2.C2H2O4/c1-2-24-23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-29-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXIGDFZNGWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.

    Attachment of Phenoxymethyl Group: The phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.

    Coupling Reactions: The benzimidazole and piperidine intermediates are coupled using a carboxylation reaction to form the final compound.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially altering its pharmacological properties.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways: The compound may affect signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a benzimidazole core with several analogs but differs in substituent groups and counterion presence:

Compound Core Structure Key Substituents Counterion Pharmacological Target
Target Compound Benzimidazole Phenoxymethyl, ethyl carboxamide Oxalate Not specified
ARC36 (from ) Benzimidazole Tetrazolyl biphenyl, thiazole None Angiotensin II receptor
14d (from ) Benzimidazole Piperidin-4-ylamino, benzonitrile None Not specified
Ethyl-4-(1-(4-fluorobenzyl)-... (38) Benzimidazole Fluorobenzyl, carbamate ester None Histamine H1/H4 receptors

Key Observations :

  • Substituent Diversity: The phenoxymethyl group in the target compound contrasts with tetrazolyl (ARC36), nitrile (14d), and fluorobenzyl (compound 38) groups in analogs. Phenoxymethyl may offer intermediate lipophilicity compared to fluorobenzyl (more lipophilic) or nitrile (less lipophilic).
  • Counterion Impact : The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like ARC36 or 14d.

Key Observations :

  • Retention times (e.g., 0.303 min for 14d) indicate differences in polarity, likely influenced by substituents like nitrile vs. carboxamide.
Pharmacological and Functional Comparisons
  • Angiotensin II Receptor Blockers () : ARC36 and ARC38 feature tetrazolyl or carboxylic acid groups, which are bioisosteres for enhancing receptor binding. The target compound lacks these groups, suggesting a divergent mechanism or target .
  • Histamine Receptor Ligands (): Compound 38’s fluorobenzyl group may enhance binding to histamine H1/H4 receptors via hydrophobic interactions. The target’s phenoxymethyl group could offer similar interactions but with reduced electronegativity compared to fluorine .
  • Antimalarial Repositioning () : While compounds like 14d were synthesized for malaria research, the target’s carboxamide and oxalate may align with solubility requirements for antiparasitic activity, though direct evidence is lacking .
Functional Group Impact on Bioactivity
  • Tetrazolyl vs. Carboxamide : Tetrazolyl groups (ARC36) mimic carboxylic acids, enhancing ionic interactions with receptors. The target’s carboxamide may provide hydrogen-bonding capability but with reduced acidity .
  • Fluorine vs. Phenoxymethyl: Fluorine in compound 38 increases lipophilicity and metabolic stability. Phenoxymethyl in the target compound balances lipophilicity and steric bulk .

Q & A

Q. How can synthetic byproducts be minimized during oxalate salt formation?

  • Methodological Answer :
  • Stoichiometric control : Use 1:1 molar ratio of free base to oxalic acid in ethanol; monitor pH (target 3.5–4.0) to prevent di-oxalate impurities .
  • Crystallization optimization : Slow cooling (0.5°C/min) from reflux to yield monodisperse crystals; characterize by PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.